(2Z)-2-{[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one
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Overview
Description
2-{[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-ISOBUTYL-1,3-THIAZOLAN-4-ONE is a synthetic organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazolidinone ring, and a dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-ISOBUTYL-1,3-THIAZOLAN-4-ONE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The pyrazole intermediate is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the dichlorobenzyl group.
Formation of the Thiazolidinone Ring: The final step involves the cyclization of the intermediate with isobutyl isothiocyanate under reflux conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, potentially leading to the formation of dihydropyrazole or thiazolidine derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole and thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-ISOBUTYL-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide, leveraging its ability to interact with biological targets in pests and weeds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-ISOBUTYL-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of biological pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl derivatives: Compounds with similar dichlorobenzyl groups but different heterocyclic rings.
Pyrazole derivatives: Compounds with pyrazole rings but different substituents.
Thiazolidinone derivatives: Compounds with thiazolidinone rings but different substituents.
Uniqueness
2-{[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-ISOBUTYL-1,3-THIAZOLAN-4-ONE is unique due to its combination of a pyrazole ring, a thiazolidinone ring, and a dichlorobenzyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H18Cl2N4OS |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18Cl2N4OS/c1-11(2)8-23-16(24)10-25-17(23)20-15-5-6-22(21-15)9-12-3-4-13(18)14(19)7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
RUHSVGHGMHVSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)CSC1=NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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